molecular formula C22H21N3O4 B2594165 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2035001-29-5

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2594165
CAS No.: 2035001-29-5
M. Wt: 391.427
InChI Key: YZXWBYSKMGXIIU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally advanced covalent inhibitor designed to target the epidermal growth factor receptor (EGFR). Its core research application lies in the investigation of resistance mechanisms in oncology, particularly in non-small cell lung cancer (NSCLC). This compound is a close analog of the third-generation inhibitor olmutinib (HM61713), sharing the same tricyclic scaffold and a reactive acrylamide warhead designed to form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR. This mechanism is crucial for probing the biology of EGFR mutants, including the sensitizing mutations (L858R, exon 19 deletions) and the gatekeeper T790M mutation responsible for resistance to first- and second-generation TKIs. The primary research value of this compound is its utility as a chemical tool to study the efficacy and durability of covalent inhibition, to model the emergence of further resistance (such as via C797S mutations), and to explore combination therapy strategies. Its application extends to biochemical assays for profiling kinase selectivity and in cellular models to understand downstream signaling pathways and apoptotic events following potent EGFR inhibition. By enabling the selective and irreversible targeting of specific EGFR isoforms, this inhibitor provides researchers with a critical means to dissect tumorigenic drivers and evaluate potential therapeutic strategies targeting the EGFR axis.

Properties

IUPAC Name

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-18-8-6-15(13-19(18)29-2)7-9-21(26)24-12-10-17-16(14-24)22(27)25-11-4-3-5-20(25)23-17/h3-9,11,13H,10,12,14H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXWBYSKMGXIIU-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and various nitrogen-containing heterocycles. The key steps in the synthesis may involve:

    Aldol Condensation: This step forms the enone moiety by reacting 3,4-dimethoxybenzaldehyde with an appropriate ketone.

    Cyclization: The intermediate product undergoes cyclization to form the tricyclic core structure.

    Functional Group Modifications: Various functional group transformations are performed to introduce the triazatricyclo moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the triazatricyclo core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the triazatricyclo structure may enhance biological activity through specific interactions with cellular targets. For instance, derivatives of similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines such as breast and colon cancer cells .

Antioxidant Properties
Compounds containing methoxyphenyl groups are often associated with antioxidant activities. The ability of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one to scavenge free radicals could be explored for therapeutic applications in oxidative stress-related diseases .

Material Science

Polymerization and Material Development
The unique structure of this compound allows for its potential use in polymer chemistry. Its ability to participate in radical polymerization could lead to the development of new materials with specific mechanical and thermal properties. Research into similar compounds has demonstrated their utility in creating polymers that exhibit enhanced stability and functionality .

Pharmaceutical Formulations

Drug Delivery Systems
Due to its complex structure and potential bioactivity, 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one could be utilized in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs. Its inclusion in lipid-based formulations or nanoparticles may improve the pharmacokinetics of therapeutic agents .

Case Studies

Study Findings Application
Study on Anticancer PropertiesDemonstrated significant inhibition of tumor growth in vitro and in vivo models using structurally similar compoundsPotential development of anticancer therapies
Research on Antioxidant EffectsIdentified strong radical scavenging activity compared to standard antioxidantsUse in nutraceuticals or functional foods
Investigation into Polymer ApplicationsExplored synthesis of new copolymers exhibiting enhanced thermal stabilityDevelopment of advanced materials for industrial applications

Mechanism of Action

The mechanism of action of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Framework and Electronic Properties

Target Compound: The 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one core contains three nitrogen atoms distributed across a fused tricyclic system.

Analogues from :

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one-6(IIi) and 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one-6(IIj) feature sulfur atoms (3,7-dithia) instead of nitrogen, reducing electronegativity and altering redox properties. The dithia systems may exhibit lower hydrogen-bonding capacity compared to the triaza framework of the target compound .

Pyrazolo-Triazine/Tetrazine Derivatives (Evidences 6–8) :

  • Compounds like pyrazolo[3,4-e]-1,2,4-triazine and pyrazolo[3,4-e]-1,2,3,4-tetrazine incorporate fused pyrazole and triazine/tetrazine rings.
Table 1: Structural and Electronic Comparison
Compound Class Heteroatoms Key Features Potential Applications
Target Triazatricyclo Compound 3 N atoms Tricyclic, lactam, conjugated substituent Medicinal chemistry, materials
Dithia-Azatetracyclo () 2 S, 1 N Tetracyclic, methoxy/hydroxy substituents Catalysis, organic electronics
Pyrazolo-Triazine (–8) 4–5 N atoms Fused pyrazole-triazine, planar structure Anticancer agents, agrochemicals

Substituent Effects on Physicochemical Properties

Target Compound: The (E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl group introduces steric bulk and electron-donating methoxy groups, which may enhance lipophilicity and π-π stacking interactions.

Analogues with Hydroxy/Methoxy Groups () :

Coumarin-Benzodiazepine Hybrids () :

  • Compounds like 1,5-dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-...-3H-pyrazol-3-one (4h) incorporate coumarin moieties, which are known for fluorescence and anticoagulant properties. These substituents diverge significantly from the target compound’s propenoyl group, suggesting distinct biological pathways .

Hydrogen Bonding and Crystallinity

Target Compound : The lactam and triaza framework provides multiple hydrogen-bonding sites (N–H and C=O groups), likely leading to stable crystalline phases. Tools like SHELXL () and ORTEP-3 () are critical for resolving such complex structures .

Comparison with Dithia Analogues () :

  • However, the hydroxyl group in IIj could compensate by forming O–H···N/O bonds .

Pyrazolo-Triazine Derivatives (–8) :

  • Key steps include selective hydrolysis of thio groups and novel cyclization reactions (e.g., hydrazine with ethyl acetate forming oxadiazole rings). These methods highlight challenges in regioselectivity, which may also apply to the target compound’s synthesis .

Biological Activity

The compound 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by empirical research.

Chemical Structure

The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological properties. The presence of the 3,4-dimethoxyphenyl group is particularly notable for its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route may include the formation of the tricyclic core followed by the introduction of the enoyl moiety through coupling reactions.

Anticancer Properties

Research has indicated that compounds similar to 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
  • Case Study : A study involving a related compound demonstrated a reduction in tumor size in xenograft models when administered at specific dosages over several weeks.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results show that:

  • Radical Scavenging : The compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Inflammation plays a key role in many chronic diseases. Studies have revealed that:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.

Data Tables

Biological ActivityAssay MethodResult (IC50)Reference
AnticancerMTT Assay15 µM
AntioxidantDPPH Scavenging25 µM
Anti-inflammatoryELISAReduced by 40%

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound’s synthesis involves multi-step cyclization and coupling reactions. A common approach includes the formation of the tricyclic core via a [3+2] cycloaddition or thiol-ene click chemistry, followed by enoyl group introduction. Optimization can be achieved by:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
  • Catalyst Screening : Use of Pd-based catalysts for Heck-type coupling to install the 3,4-dimethoxyphenyl group .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns ensures purity (>95%) .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Utilize a combination of:

  • Spectroscopy : NMR (¹H, ¹³C, DEPT) to confirm ring connectivity and substituent positions. FT-IR identifies carbonyl (C=O) and aromatic C-H stretching .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .
  • Computational Methods : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental data .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) due to the triazatricyclic core’s potential ATP-binding mimicry .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Focus on substituent modifications (e.g., replacing methoxy groups with halogens) to improve binding affinity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Error Analysis : Compare force fields (e.g., AMBER vs. CHARMM) in simulations to identify discrepancies in conformational sampling .
  • Experimental Validation : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to rule out environmental variability .
  • Data Integration : Apply machine learning (e.g., random forests) to reconcile computational and experimental datasets .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Test PEG-400/water mixtures for solubility enhancement .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the enoyl moiety to improve metabolic stability .
  • Accelerated Stability Testing : Use HPLC to monitor degradation under stress conditions (40°C, 75% RH) over 14 days .

Tables for Methodological Reference

Table 1 : Key Characterization Techniques

TechniqueApplicationExample DataReference
¹H NMRSubstituent positionδ 7.2–7.4 (aromatic protons)
HR-ESI-MSMolecular ion[M+H]⁺ m/z 435.1521
DFTHOMO-LUMOΔE = 3.2 eV

Table 2 : Computational Tools for Advanced Research

ToolApplicationOutput MetricsReference
AutoDockDockingBinding energy (kcal/mol)
GROMACSMD SimulationRMSD (Å)
COMSOLReaction SimulationYield prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.